Imidazolidinyl urea

Antimicrobial efficacy Pseudomonas resistance MIC determination

Formulators seeking preservation with minimal formaldehyde release face efficacy-safety trade-offs. Imidazolidinyl urea (Germall 115) resolves this. • Releases 40-60 ppb free formaldehyde->2× less than diazolidinyl urea, >3× less than DMDM hydantoin. • 0.3% w/w achieves complete Pseudomonas aeruginosa kill within 24 h in failing emulsions (pH 3-9). • Oral LD50 11,300 mg/kg->4× less acutely toxic than diazolidinyl urea (2,600 mg/kg). • Negligible erythrocyte damage vs 83% hemolysis with diazolidinyl urea.

Molecular Formula C4H10N4O
Molecular Weight 130.15 g/mol
Cat. No. B7809846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolidinyl urea
Molecular FormulaC4H10N4O
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(N1)NC(=O)N
InChIInChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9)
InChIKeyHJOKGKCVJCJKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazolidinyl Urea Preservative Overview


Imidazolidinyl urea (CAS: 39236-46-9), also known as Germall 115, is an antimicrobial preservative belonging to the class of formaldehyde-releasing agents (formaldehyde donors). It is chemically related to diazolidinyl urea and is synthesized via the reaction of allantoin and formaldehyde [1]. It is primarily used in cosmetics, personal care products, and topical pharmaceuticals to prevent microbial contamination and spoilage. Imidazolidinyl urea exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, but is often used in combination with parabens to achieve a full spectrum of coverage against yeasts and molds [2]. Its widespread use is attributed to its effectiveness across a wide pH range (pH 3-9) and its compatibility with a variety of formulation ingredients [3].

Formaldehyde-releasing preservative with broad pH compatibility (pH 3–9)
Reported activity against Gram-negative bacteria; pairs with parabens for full-spectrum coverage
Lower free formaldehyde release profile supports formulation safety screening

Imidazolidinyl Urea Irreplaceability


While many preservatives, including other formaldehyde-releasers like diazolidinyl urea (DU) and DMDM hydantoin, or non-formaldehyde releasers like parabens, are available, they are not functionally interchangeable. Critical performance and safety characteristics vary significantly among these compounds in quantifiable ways. For instance, simple reliance on parabens alone often fails to provide adequate preservation in many emulsion systems [1]. Conversely, selecting a more potent formaldehyde-releaser like DU may introduce higher levels of formaldehyde release or increase cytotoxicity [2]. The choice of imidazolidinyl urea represents a specific balance of antimicrobial efficacy against key contaminants, a lower profile of free formaldehyde release, and a well-characterized toxicological and sensitization profile. The following evidence demonstrates the measurable trade-offs a formulator or procurement manager must consider when selecting this specific compound over its closest analogs.

Imidazolidinyl urea
Diazolidinyl urea (DU): higher antimicrobial potency but may increase formaldehyde release and cytotoxicity risk
Imidazolidinyl urea
Paraben-only systems: inadequate Pseudomonas coverage may compromise emulsion preservation
Imidazolidinyl urea
DMDM hydantoin: higher free formaldehyde release may shift sensitization risk profile

Imidazolidinyl Urea Comparative Evidence


Antimicrobial Efficacy: Imidazolidinyl Urea vs. Diazolidinyl Urea

In a direct head-to-head study, imidazolidinyl urea (IMU) showed significantly lower potency against a resistant Pseudomonas putida strain (strain 495) compared to diazolidinyl urea (DU). While IMU required a minimum inhibitory concentration (MIC) of >5.0% to inhibit this strain, DU was effective at 0.2% [1]. The study noted that DU was 'ten times more effective' than IMU against this specific resistant isolate [1]. This demonstrates that while both are related formaldehyde-releasers, their spectrum and potency against specific problematic organisms are not equivalent.

Antimicrobial Potency
Head-to-head
>5.0% (IMU) vs 0.2% (DU)
DU >25× more potent against resistant Pseudomonas putida
Broth dilution MIC, strain 495, 35°C
Antimicrobial efficacy Pseudomonas resistance MIC determination

Free Formaldehyde Release Comparison

A quantitative analysis using C-13 NMR spectroscopy measured the levels of free formaldehyde (FFD) released from various preservatives in finished formulations. In a gentle facial cleanser, imidazolidinyl urea (at 0.6% w/w) released an average of 40 parts per billion (ppb) of FFD [1]. This was substantially lower than the levels released by diazolidinyl urea (90 ppb) and DMDM hydantoin (130-150 ppb) under the same conditions [1]. In a separate study on a nonionic moisturizing lotion, imidazolidinyl urea also exhibited the lowest FFD, averaging 60 ppb [1].

Formaldehyde Release
Head-to-head
40 ppb (IMU) vs 90 ppb (DU)
IMU releases 2.25× less free formaldehyde
C-13 NMR, facial cleanser, 1 month at 25°C
Formaldehyde release Stability C-13 NMR analysis

Cytotoxicity: Erythrocyte Lysis Comparison

A comparative in vitro study assessed the erythrocyte toxicity of the two related preservatives by measuring hemoglobin release from lysed red blood cells. Imidazolidinyl urea induced only a 'small release' of hemoglobin after 120 minutes of incubation [1]. In stark contrast, diazolidinyl urea induced a 'massive release' of hemoglobin, quantified as an 83% hemolysis rate at concentrations of 6.25 mg/mL and 12.5 mg/mL [1].

Cytotoxicity
Head-to-head
Small release (IMU) vs 83% hemolysis (DU)
IMU induces markedly lower erythrocyte lysis
In vitro RBC incubation, 120 min
Cytotoxicity Safety assessment In vitro toxicology

Preservation Enhancement in Paraben Emulsions

A study on the preservation of 23 commercial cosmetic emulsions found that the parabens-only preservative systems were largely inadequate. However, the addition of 0.3% imidazolidinyl urea dramatically improved performance. While as purchased, many products failed to kill Pseudomonas aeruginosa within 7 days, the fortified formulations showed marked improvement: 19 of 23 products (83%) eliminated both P. aeruginosa strains within 24 hours [1]. All 23 products eliminated the challenge organisms within 3 days [1].

Preservation Boost
Cross-study
83% of products killed P. aeruginosa within 24h
IMU addition significantly improves paraben system efficacy
23 commercial emulsions, challenge test
Formulation compatibility Preservative challenge test Synergy

Acute Oral Toxicity Comparison

Comparative toxicological data from a review study shows a stark difference in acute oral toxicity between the two related preservatives. The oral LD50 in rats for imidazolidinyl urea is reported as 11,300 mg/kg [1]. In contrast, the oral LD50 for diazolidinyl urea is 2,600 mg/kg [1].

Acute Toxicity (LD50)
Head-to-head
11,300 mg/kg (IMU) vs 2,600 mg/kg (DU)
IMU is >4.3× less acutely toxic
Rat oral LD50 study
Toxicology LD50 Safety profile

Human Sensitization Prevalence Comparison

A comprehensive review of patch test data in Europe indicates that the frequency of sensitization to imidazolidinyl urea ranges from 0.3% to 1.4% [1]. While this range overlaps with diazolidinyl urea (0.5-1.4%), its lower bound is the lowest among the major formaldehyde-releasers. In contrast, the widely used quaternium-15 has a higher sensitization frequency range of 0.6% to 1.9% [1].

Sensitization Prevalence
Class-level
0.3%–1.4% (IMU)
Lower bound among major formaldehyde-releasers
European patch test data, 2005–2009 review
Contact dermatitis Sensitization Patch testing

Imidazolidinyl Urea Application Scenarios


Low-Formaldehyde Emulsion for EU Market

A formulator seeking to minimize free formaldehyde content in a facial cleanser or moisturizer to meet stringent EU regulations and consumer preferences would select imidazolidinyl urea over diazolidinyl urea or DMDM hydantoin. The quantitative evidence shows that imidazolidinyl urea releases only 40-60 ppb of FFD, which is >2x less than diazolidinyl urea and >3x less than DMDM hydantoin [1]. This lower release profile supports safety and 'low formaldehyde' marketing claims.

Enhancing Paraben Systems Against Pseudomonas

For an existing product line that fails preservative efficacy testing (PET) due to inadequate activity against Pseudomonas, the addition of 0.3% imidazolidinyl urea is a proven and quantifiable solution. Evidence shows that this addition transformed the preservation of 19 out of 23 failing commercial emulsions, achieving complete kill of Pseudomonas aeruginosa within 24 hours [2]. This is a more effective and simpler solution than a complete reformulation with a different preservative class.

Safer Manufacturing with Lower Acute Toxicity

For a manufacturing facility that requires a formaldehyde-releasing preservative but seeks to minimize acute toxicity and handling hazards, imidazolidinyl urea is a quantifiably safer choice than its direct analog, diazolidinyl urea. The oral LD50 of imidazolidinyl urea (11,300 mg/kg) is more than 4 times higher (less toxic) than that of diazolidinyl urea (2,600 mg/kg) [3]. This reduces the risk profile associated with large-scale ingredient handling and accidental exposure.

Reducing Cytotoxic Risk in Topical Formulations

A formulator developing a leave-on product intended for sensitive or compromised skin would use imidazolidinyl urea in preference to diazolidinyl urea based on direct in vitro safety data. Imidazolidinyl urea induces only a small release of hemoglobin from erythrocytes, while diazolidinyl urea causes an 83% hemolysis rate under the same conditions [4]. This marked difference in cytotoxicity makes imidazolidinyl urea the more prudent choice for formulations where minimizing cellular damage is a priority.

Application
Selection Property
Validation Focus
Low-Formaldehyde Emulsions
Free formaldehyde release profile
Formulation stability and release kinetics
Paraben System Enhancement
Pseudomonas challenge efficacy
Preservative efficacy testing (PET)
Acute Toxicity Consideration
Oral LD50 toxicity profile
Handling hazard assessment
Cytotoxicity Mitigation
Erythrocyte cytotoxicity profile
In vitro hemolysis assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazolidinyl urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.